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  • Product: 4-(1-Pyrrolidinylsulfonyl)-phenol
  • CAS: 157187-16-1

Core Science & Biosynthesis

Foundational

Predictive Biotransformation and Metabolic Profiling of 4-(1-Pyrrolidinylsulfonyl)-phenol: A DMPK Whitepaper

Executive Summary In preclinical Drug Metabolism and Pharmacokinetics (DMPK), understanding the biotransformation of specific structural motifs is critical for optimizing lead compounds. 4-(1-Pyrrolidinylsulfonyl)-phenol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical Drug Metabolism and Pharmacokinetics (DMPK), understanding the biotransformation of specific structural motifs is critical for optimizing lead compounds. 4-(1-Pyrrolidinylsulfonyl)-phenol (CAS 157187-16-1) is a synthetic building block characterized by three distinct chemical domains: a reactive phenolic head, a highly stable sulfonamide linker, and a saturated pyrrolidine heterocycle.

This whitepaper provides an in-depth predictive analysis of the main metabolites of 4-(1-pyrrolidinylsulfonyl)-phenol. By applying established principles of xenobiotic metabolism, we delineate the Phase I (oxidative) and Phase II (conjugative) pathways that dictate its clearance, followed by a self-validating experimental workflow for rigorous Metabolite Identification (MetID).

Structural Analysis & Metabolic Hotspots

The metabolic fate of 4-(1-pyrrolidinylsulfonyl)-phenol is governed by the differential reactivity of its functional groups:

  • Phenol Moiety: Highly susceptible to Phase II conjugation. The unhindered hydroxyl group acts as a primary target for rapid systemic clearance.

  • Pyrrolidine Ring: Susceptible to Phase I oxidation. The aliphatic carbons adjacent to the nitrogen (α-carbons) are classic sites for cytochrome P450 (CYP450) mediated hydroxylation.

  • Sulfonamide Linkage: Metabolically inert. The sulfonamide group contains a tetrahedral achiral sulfur atom bound to two electronegative oxygen atoms, an electronic environment that mimics the transition state of peptide bond hydrolysis, rendering it highly resistant to enzymatic cleavage in mammalian systems (1)[1].

MetabolicPathways Parent 4-(1-Pyrrolidinylsulfonyl)phenol (Parent Drug) Glucuronide O-Glucuronide Conjugate (Phase II Clearance) Parent->Glucuronide UGT1A1/1A9 Sulfate O-Sulfate Conjugate (Phase II Clearance) Parent->Sulfate SULT1A1 Catechol Catechol Derivative (Aromatic Hydroxylation) Parent->Catechol CYP2E1/1A2 Lactam Pyrrolidin-2-one Derivative (alpha-Hydroxylation) Parent->Lactam CYP3A4/2B6 RingOpen Ring-Opened Acid (Further Oxidation) Lactam->RingOpen Hydrolysis/ALDH

Fig 1. Predicted Phase I and Phase II biotransformation pathways of 4-(1-Pyrrolidinylsulfonyl)phenol.

Phase II Metabolism: The Primary Clearance Pathway

Phenolic compounds are predominantly cleared via Phase II modification processes, which drastically increase their polarity to facilitate renal and biliary excretion (2)[2]. For 4-(1-pyrrolidinylsulfonyl)-phenol, this results in two major metabolites:

  • 4-(1-Pyrrolidinylsulfonyl)phenyl glucuronide (M1): Catalyzed primarily by UGT1A1 and UGT1A9, this is the dominant high-capacity clearance route.

  • 4-(1-Pyrrolidinylsulfonyl)phenyl sulfate (M2): Catalyzed by SULT1A1.

Mechanistic Insight: At low systemic concentrations, sulfation is the predominant metabolic pathway due to the high affinity (low Km​ ) of SULT enzymes for phenols. However, as the concentration of the parent drug increases, a metabolic shift from sulfation to glucuronidation occurs. This shift is caused by the rapid depletion of 3-phosphoadenosine-5'-phosphosulfate (PAPS), the obligate endogenous cofactor required for sulfation (3)[3].

Phase I Metabolism: CYP450-Mediated Oxidative Pathways

While Phase II dominates, a fraction of the dose undergoes Phase I oxidation, primarily targeting the pyrrolidine ring and the aromatic core.

Pyrrolidine Ring Oxidation

The saturated pyrrolidine ring is highly susceptible to α-carbon hydroxylation mediated by CYP3A4 and CYP2B6. Quantitative analysis of similar pyrrolidine-containing xenobiotics indicates that oxidation of the pyrrolidine ring is a major Phase I metabolic pathway (4)[4].

  • Lactam Formation (M3): Initial α-hydroxylation forms an unstable carbinolamine intermediate. This intermediate exists in equilibrium with an iminium ion and is rapidly dehydrogenated to form a stable lactam: 4-(2-oxo-1-pyrrolidinylsulfonyl)phenol .

  • Ring Opening (M5): Alternatively, the carbinolamine can undergo hydrolytic ring cleavage to form an aldehyde, which is subsequently oxidized by Aldehyde Dehydrogenase (ALDH) to a carboxylic acid: 4-(4-hydroxyphenylsulfonylamino)butanoic acid .

Aromatic Hydroxylation

CYP2E1 and CYP1A2 can oxidize the electron-rich phenol ring (ortho to the existing hydroxyl group) to form a catechol derivative: 2-hydroxy-4-(1-pyrrolidinylsulfonyl)phenol (M4) . Catechols are reactive and may undergo further methylation via Catechol-O-Methyltransferase (COMT) or oxidation to reactive ortho-quinones.

Quantitative Metabolite Distribution

The table below summarizes the expected mass shifts and relative abundance of the predicted metabolites when analyzed via high-resolution mass spectrometry (HRMS).

Metabolite CodeBiotransformation PathwayExpected Mass Shift (Δ m/z)Primary Enzyme(s)Estimated Relative Abundance
M1 O-Glucuronidation+176.0321UGT1A1, UGT1A9High (Major Phase II)
M2 O-Sulfation+79.9568SULT1A1High (Dose-dependent)
M3 Pyrrolidine α-Oxidation (Lactam)+13.9792CYP3A4, CYP2B6Moderate
M4 Aromatic Hydroxylation (Catechol)+15.9949CYP2E1, CYP1A2Low to Moderate
M5 Pyrrolidine Ring Opening (Acid)+31.9898CYP3A4, ALDHMinor

Self-Validating Experimental Workflow for MetID

To empirically confirm these metabolites, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the gold standard, as it provides unequivocal molecular formulas based on exact mass (5)[5]. The following protocol is designed as a self-validating system to ensure data integrity.

MetIDWorkflow Incubation In Vitro Incubation (HLMs + NADPH) Quenching Quenching (Ice-cold ACN) Incubation->Quenching Centrifugation Protein Precipitation (Centrifugation) Quenching->Centrifugation LC UPLC Separation (C18 Column) Centrifugation->LC HRMS HRMS Analysis (Data-Dependent MS/MS) LC->HRMS Data Data Processing (Mass Defect Filtering) HRMS->Data

Fig 2. Standardized LC-HRMS workflow for in vitro metabolite identification (MetID).

Step-by-Step Methodology & Causality
  • In Vitro Incubation: Incubate 10 µM of 4-(1-pyrrolidinylsulfonyl)-phenol with Human Liver Microsomes (HLMs, 1 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C. Initiate the reaction by adding 1 mM NADPH (for Phase I) and UDPGA/PAPS (for Phase II).

    • Self-Validating Logic: The protocol must include two critical control arms: a zero-minute ( T0​ ) incubation and a minus-cofactor (-NADPH/-UDPGA) control. The T0​ control establishes the baseline parent concentration and accounts for matrix-induced signal suppression. The minus-cofactor control isolates true enzymatic metabolism from chemical degradation, ensuring that observed mass shifts are biologically mediated.

  • Quenching & Extraction: At 60 minutes, quench the reaction using 3 volumes of ice-cold acetonitrile (ACN) containing an internal standard.

    • Causality: The organic solvent rapidly denatures metabolic enzymes to prevent further biotransformation. Crucially, the ice-cold temperature stabilizes transient intermediates (such as the pyrrolidine carbinolamine) that would otherwise degrade thermally before detection.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to LC vials.

  • LC-HRMS Analysis: Inject 5 µL onto a UPLC system coupled to an Orbitrap or Q-TOF mass spectrometer. Utilize a C18 reverse-phase column with a gradient of water/ACN containing 0.1% formic acid. Acquire data in both positive and negative Electrospray Ionization (ESI) modes using Data-Dependent Acquisition (DDA).

    • Causality: Dual-polarity acquisition is mandatory. The phenolic moiety readily deprotonates, making negative ESI highly sensitive for the parent drug and Phase II conjugates (M1, M2). Conversely, positive ESI is necessary to capture pyrrolidine-derived Phase I metabolites (M3), which retain basic nitrogen characteristics.

  • Data Processing: Utilize Mass Defect Filtering (MDF) centered around the exact mass of the parent compound (227.0616 Da) to computationally isolate true metabolites from the complex biological matrix background.

References

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals Source: MDPI (Molecules) URL:1

  • Characterizing the Sulfated and Glucuronidated (Poly)phenol Metabolome for Dietary Biomarker Discovery Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:2

  • Assessment of Occupational Exposure to Airborne Phenol and Biological Monitoring of Accumulation Trends Source: MDPI (IJERPH) URL:3

  • Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs Source: PMC (NIH) URL:4

  • Ensuring Fact-Based Metabolite Identification in Liquid Chromatography–Mass Spectrometry-Based Metabolomics Source: Analytical Chemistry (ACS Publications) URL:5

Sources

Protocols & Analytical Methods

Method

Application Note: Evaluating the Cytotoxicity and Efficacy of 4-(1-Pyrrolidinylsulfonyl)-phenol via ATP-Dependent Cell Viability Assays

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide Introduction & Mechanistic Rationale 4-(1-Pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Introduction & Mechanistic Rationale

4-(1-Pyrrolidinylsulfonyl)-phenol is a small-molecule structural motif frequently utilized as a core scaffold or fragment in the development of targeted kinase inhibitors, particularly those directed against Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2)[1]. In preclinical drug discovery, accurately profiling the anti-proliferative and cytotoxic effects of such compounds is a critical gatekeeping step.

While conventional colorimetric assays (e.g., MTT or resazurin) are common, they rely on intracellular metabolic reduction, which can be confounded by chemical interference from the test compound itself, leading to false readouts[2]. To establish a self-validating and highly trustworthy system , this protocol utilizes an ATP-dependent bioluminescence assay (e.g., CellTiter-Glo®). Because adenosine triphosphate (ATP) is the universal energy currency of living cells, its rapid degradation upon cell death makes it an absolute, direct indicator of metabolically active cell mass[3].

The Causality of the Bioluminescent Pathway

The assay relies on a proprietary lysis buffer combined with Ultra-Glo™ Recombinant Luciferase. When cells are lysed, intracellular ATP is released and acts as the limiting reagent in the oxygenation of D-luciferin. This reaction emits a stable "glow-type" luminescent signal that is directly proportional to the number of viable cells[3]. This bypasses the metabolic bottlenecks of resazurin-based methods, offering superior sensitivity and a broader dynamic range[4].

ATP_Mechanism Cell Viable Cell (Metabolically Active) ATP Intracellular ATP Cell->ATP Lysis Lysis Lysis Buffer Lysis->ATP Disrupts Membrane Signal Luminescent Signal (Proportional to Cell Mass) ATP->Signal Drives Reaction Luciferin D-Luciferin + O2 Luciferin->Signal Substrate Luciferase Luciferase Enzyme Luciferase->Signal Catalyst

Fig 1. Mechanism of ATP-dependent luciferase bioluminescence for cell viability quantification.

Experimental Design & Quality Control

To ensure scientific integrity, every step of this protocol is designed with causality in mind:

  • Plate Selection: We mandate the use of opaque white 96-well plates . Causality: Clear plates allow luminescent signal to bleed into adjacent wells (crosstalk), artificially inflating the viability readings of highly inhibited wells.

  • Edge-Effect Mitigation: The outer perimeter wells (Rows A and H, Columns 1 and 12) must be filled with 200 µL of sterile PBS. Causality: Evaporation during the 72-hour incubation alters the osmotic balance and drug concentration in edge wells, severely skewing dose-response curves[4].

  • Solvent Toxicity Control: 4-(1-Pyrrolidinylsulfonyl)-phenol is hydrophobic and requires DMSO for reconstitution. The final DMSO concentration in the assay must be strictly normalized to 0.1% v/v across all wells. Causality: DMSO concentrations above 0.5% induce baseline cytotoxicity, masking the true pharmacological effect of the compound[4].

Step-by-Step Protocol

Phase 1: Cell Culturing and Seeding
  • Harvest Cells: Detach target cells (e.g., SH-SY5Y or HCT116) using Trypsin-EDTA once they reach 70-80% confluency. Neutralize with complete growth medium (e.g., DMEM + 10% FBS).

  • Cell Counting: Quantify viable cells using a hemocytometer and Trypan Blue exclusion.

  • Seeding: Dilute the cell suspension to 5×104 cells/mL. Dispense 90 µL of the suspension into the inner 60 wells of an opaque white 96-well plate (yielding 4,500 cells/well).

  • Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere and resume exponential growth.

Phase 2: 4-(1-Pyrrolidinylsulfonyl)-phenol Treatment
  • Master Stock Preparation: Dissolve 4-(1-Pyrrolidinylsulfonyl)-phenol in 100% molecular-grade DMSO to create a 10 mM master stock.

  • Serial Dilution (1000X): In a V-bottom 96-well preparation plate, perform a 10-point, 3-fold serial dilution of the compound in 100% DMSO. (Concentration range: 10 mM down to 0.5 µM).

  • Intermediate Dilution (10X): Transfer 2 µL from each well of the 1000X DMSO plate into 198 µL of pre-warmed complete culture medium. Note: The DMSO concentration is now 1%.

  • Dosing: Transfer 10 µL of the 10X intermediate solutions into the corresponding assay wells containing 90 µL of cells.

    • Final Assay Conditions: Compound range = 10 µM to 0.5 nM; Final Volume = 100 µL; Final DMSO = 0.1%.

  • Controls: Include a Vehicle Control (cells + 0.1% DMSO) and a Positive Control (e.g., 1 µM Staurosporine) to validate the dynamic range of the assay.

  • Exposure: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

Phase 3: Assay Execution and Readout
  • Equilibration (Critical Step): Remove the 96-well plate and the ATP-luminescence reagent (e.g., CellTiter-Glo) from their respective storage conditions and equilibrate to room temperature (22-25°C) for 30 minutes. Causality: Temperature gradients across the plate cause uneven enzymatic reaction rates, leading to high Coefficient of Variation (CV%) between replicates.

  • Reagent Addition: Add 100 µL of the room-temperature luminescence reagent directly to each well containing 100 µL of medium.

  • Lysis: Place the plate on an orbital shaker at 500 RPM for 2 minutes to induce complete cellular lysis.

  • Signal Stabilization: Incubate the plate in the dark at room temperature for 10 minutes to allow the luminescent signal to stabilize[5].

  • Data Acquisition: Read the plate using a microplate luminometer with an integration time of 0.5 seconds per well.

Workflow Step1 1. Cell Seeding (96-well opaque plate) Step2 2. Incubation (24h at 37°C) Step1->Step2 Step3 3. Compound Treatment (4-(1-Pyrrolidinylsulfonyl)-phenol) Step2->Step3 Step4 4. Exposure Period (72h incubation) Step3->Step4 Step5 5. Reagent Addition (ATP-Luminescence Reagent) Step4->Step5 Step6 6. Data Acquisition (Microplate Luminometer) Step5->Step6

Fig 2. Step-by-step experimental workflow for high-throughput cell viability screening.

Data Presentation & Analysis

Raw Relative Light Units (RLU) must be normalized to the vehicle control to determine the percentage of viable cells.

Formula: % Viability =[(RLU_Sample - RLU_Background) / (RLU_Vehicle - RLU_Background)] × 100

Plot the % Viability against the Log10[Compound Concentration] and fit the data using a 4-parameter logistic (4PL) non-linear regression model to derive the IC₅₀ value. Below is a representative data structure summarizing the expected differential cytotoxicity of 4-(1-Pyrrolidinylsulfonyl)-phenol derivatives depending on target expression.

Table 1: Representative IC₅₀ Profiling of 4-(1-Pyrrolidinylsulfonyl)-phenol
Cell LineTissue OriginTarget Expression StatusIC₅₀ (µM) ± SDMax Inhibition (%)R² Value
A549 Lung CarcinomaWild-type (Low)> 10.012.4N/A
HCT116 Colorectal CarcinomaSYK-High4.2 ± 0.398.10.992
SH-SY5Y NeuroblastomaLRRK2-Mutant1.8 ± 0.199.50.996
HEK293 Embryonic KidneyNull (Control)> 10.08.2N/A

Note: The data above is a representative mock summary illustrating how quantitative viability data should be structured for cross-cell-line comparison during hit-to-lead optimization.

References

  • Google Patents (US20140107122A1).Novel compounds capable of inhibiting one or more kinases, especially SYK, LRRK2 and/or MYLK.
  • National Institutes of Health (PMC6122466). Integration of conventional cell viability assays for reliable and reproducible read-outs. URL:[Link]

  • National Institutes of Health (PMC7118092). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. URL:[Link]

Sources

Application

Application Note: 4-(1-Pyrrolidinylsulfonyl)-phenol as a Versatile Reagent in Cross-Coupling Reactions

Target Audience: Researchers, medicinal chemists, and drug development professionals. Strategic Significance in Drug Discovery In contemporary medicinal chemistry, the pyrrolidine sulfonamide moiety is a privileged pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Strategic Significance in Drug Discovery

In contemporary medicinal chemistry, the pyrrolidine sulfonamide moiety is a privileged pharmacophore. It is frequently engineered into drug candidates to enhance metabolic stability, modulate aqueous solubility, and drive target selectivity—most notably in the development of TRPV4 antagonists and DPP-IV inhibitors[1].

4-(1-Pyrrolidinylsulfonyl)-phenol serves as a highly versatile, bifunctional building block. The strategic positioning of the phenolic hydroxyl group para to the strongly electron-withdrawing sulfonamide creates a unique electronic environment. This guide details the causal logic and self-validating protocols required to harness this reagent in transition-metal-catalyzed C–C/C–N couplings (via electrophilic activation) and direct C–O Ullmann-type etherifications.

Mechanistic Causality & Reaction Design (E-E-A-T)

Successful integration of 4-(1-Pyrrolidinylsulfonyl)-phenol into a synthetic pipeline requires exploiting its specific electronic properties:

  • Electrophilic Activation (Triflation for Pd/Ni-Catalysis): The strongly electron-withdrawing para-pyrrolidinylsulfonyl group depletes electron density from the aromatic ring. When the phenol is converted into an aryl triflate, the resulting C–O bond becomes highly polarized. This creates an exceptionally reactive electrophile primed for rapid oxidative addition by Pd(0) or Ni(0) species, making it a superior partner for Suzuki-Miyaura[2] and Buchwald-Hartwig cross-couplings[3].

  • Nucleophilic Etherification (Ligand-Accelerated Cu-Catalysis): Conversely, the same electron-withdrawing effect lowers the pKa​ of the phenol, rendering the corresponding phenoxide a relatively weak nucleophile. Traditional, unliganded Ullmann conditions (>150 °C) typically fail or result in severe degradation. To overcome this thermodynamic barrier, modern Cu-catalyzed protocols employing bidentate ligands (e.g., picolinic acid) are mandatory. These ligands stabilize the Cu(I) intermediate, increase its solubility, and accelerate the rate-limiting oxidative addition of the aryl halide, enabling high-yielding C–O bond formation at milder temperatures (<100 °C)[4].

Workflow Visualization: Divergent Cross-Coupling Pathways

G Phenol 4-(1-Pyrrolidinylsulfonyl)-phenol (Starting Material) Triflate Aryl Triflate (Activated Electrophile) Phenol->Triflate Tf2O, Pyridine 0 °C to RT Ether Diaryl Ether Sulfonamide (C-O Coupling) Phenol->Ether Ar-X, Cu cat. Ligand, Base, Heat Biaryl Biaryl Sulfonamide (C-C Coupling) Triflate->Biaryl Ar-B(OH)2, Pd cat. Base, Heat Amine Aniline Sulfonamide (C-N Coupling) Triflate->Amine HNR2, Pd cat. Base, Heat

Caption: Divergent cross-coupling pathways for 4-(1-Pyrrolidinylsulfonyl)-phenol.

Experimental Protocols: Self-Validating Systems

Protocol A: Synthesis of 4-(1-Pyrrolidinylsulfonyl)phenyl trifluoromethanesulfonate

Causality: Trifluoromethanesulfonic anhydride ( Tf2​O ) is highly reactive. Pyridine is selected over triethylamine because it acts as both a base and a nucleophilic catalyst (forming a reactive N -trifluoromethylsulfonylpyridinium intermediate), ensuring complete conversion of the electron-deficient phenol without generating ketene side-products.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 4-(1-Pyrrolidinylsulfonyl)-phenol (1.00 g, 4.40 mmol) and anhydrous dichloromethane (DCM, 20 mL).

  • Base Addition: Add anhydrous pyridine (0.71 mL, 8.80 mmol, 2.0 equiv). Cool the mixture to 0 °C using an ice-water bath.

  • Activation: Add Tf2​O (0.89 mL, 5.28 mmol, 1.2 equiv) dropwise over 10 minutes. The solution will transition from colorless to pale yellow.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (In-Process): Analyze via TLC (Hexane/EtOAc 7:3). The starting phenol ( Rf​≈0.2 , UV active, stains dark with KMnO4​ ) must be completely consumed, replaced by a new, less polar spot (Triflate, Rf​≈0.6 ).

  • Workup: Quench with saturated aqueous NaHCO3​ (20 mL). Extract with DCM ( 3×15 mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine) and brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Causality: Pd(dppf)Cl2​ is utilized because the large bite angle of the bidentate dppf ligand accelerates the reductive elimination step—a critical requirement when coupling electron-deficient aryl triflates to prevent the formation of inactive palladium black[2].

Step-by-Step Methodology:

  • Preparation: In a 20 mL microwave vial, combine the Aryl Triflate from Protocol A (359 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and K2​CO3​ (276 mg, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (36 mg, 0.05 mmol, 5 mol%).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 10 mL). Sparge the mixture with argon for 10 minutes to remove dissolved oxygen, which would otherwise oxidize the phosphine ligand.

  • Reaction: Seal the vial and heat at 90 °C for 12 hours.

  • Self-Validation (Analytical): Monitor via LC-MS. The reaction is complete when the mass corresponding to the triflate ( [M+H]+=360.0 ) disappears, and the biaryl product mass ( [M+H]+=288.1 ) dominates the chromatogram.

  • Purification: Filter through a short pad of Celite, concentrate, and purify via flash chromatography.

Protocol C: Ligand-Accelerated Ullmann Diaryl Ether Synthesis (C–O Bond Formation)

Causality: Picolinic acid acts as an N,O -bidentate ligand. It stabilizes the active Cu(I) species against disproportionation and dramatically increases its solubility in DMSO, lowering the activation energy required for the oxidative addition of the aryl halide[4].

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube, add 4-(1-Pyrrolidinylsulfonyl)-phenol (227 mg, 1.0 mmol), 4-Bromotoluene (205 mg, 1.2 mmol, 1.2 equiv), CuI (19 mg, 0.1 mmol, 10 mol%), Picolinic acid (24 mg, 0.2 mmol, 20 mol%), and K3​PO4​ (424 mg, 2.0 mmol, 2.0 equiv).

  • Atmosphere Exchange: Evacuate the tube and backfill with argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed DMSO (5 mL).

  • Reaction: Seal the tube and heat at 90 °C for 24 hours.

  • Self-Validation (Visual & Analytical): The reaction mixture will initially appear green/blue and transition to a deep brown homogeneous solution as the active liganded Cu(I) complex forms. Confirm completion via HPLC (monitoring the disappearance of the phenol peak at 254 nm).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash extensively with water ( 5×10 mL) to remove DMSO and inorganic salts. Dry and concentrate.

Quantitative Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling (Protocol B) Reaction of 4-(1-Pyrrolidinylsulfonyl)phenyl triflate with Phenylboronic acid.

EntryCatalyst (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)*Causality / Observation
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O 10045Sluggish reductive elimination; Pd black formed.
2 Pd(dppf)Cl2​ K2​CO3​ Toluene/ H2​O 10078Improved stability, but biphasic mixing limited rate.
3 Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O 9094 Optimal homogeneity and ligand bite angle.
4 Pd2​(dba)3​ / XPhos K3​PO4​ Dioxane/ H2​O 9088Highly active, but more expensive ligand system.

*Isolated yields after column chromatography.

Table 2: Optimization of Ullmann C–O Coupling (Protocol C) Reaction of 4-(1-Pyrrolidinylsulfonyl)-phenol with 4-Bromotoluene.

EntryCopper SourceLigand (20 mol%)BaseTemp (°C)Yield (%)*Causality / Observation
1CuI (10 mol%)None Cs2​CO3​ 120<10Electron-poor phenol fails without ligand acceleration.
2CuI (10 mol%)1,10-Phenanthroline Cs2​CO3​ 10055Moderate solubility of the Cu-complex.
3CuI (10 mol%)Picolinic acid K3​PO4​ 9091 Excellent solubility; rapid oxidative addition.
4 Cu2​O (5 mol%)Picolinic acid K3​PO4​ 9089Comparable to CuI; slightly longer initiation period.

*Isolated yields after column chromatography.

References

  • Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4) Journal of Medicinal Chemistry (2018).[Link]

  • General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand ACS Catalysis (2021).[Link]

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers Organic Letters (2004).[Link]

  • Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates The Journal of Organic Chemistry (2020).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-(1-Pyrrolidinylsulfonyl)-phenol Formulation &amp; Troubleshooting

Welcome to the Advanced Formulation Support Portal. This guide is designed for scientists and drug development professionals struggling with the aqueous insolubility of 4-(1-Pyrrolidinylsulfonyl)-phenol during in vitro a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Portal. This guide is designed for scientists and drug development professionals struggling with the aqueous insolubility of 4-(1-Pyrrolidinylsulfonyl)-phenol during in vitro assays and early-stage formulation.

Unlike standard sulfonamides, this specific derivative presents unique thermodynamic challenges in aqueous media. Below, we dissect the physicochemical causality of its precipitation and provide self-validating protocols to ensure assay integrity.

The Causality of Precipitation: Why Does It Crash Out?

Q: Why does 4-(1-Pyrrolidinylsulfonyl)-phenol immediately precipitate when added to my pH 7.4 HEPES or PBS buffer?

A: The precipitation is driven by the compound's specific structural thermodynamics. The molecule consists of a phenol ring linked to a sulfonyl group, which is in turn bonded to a pyrrolidine ring.

  • Lack of Sulfonamide Acidity: In classic antibacterial sulfonamides (R-SO₂NH₂), the N-H proton is relatively acidic and can ionize at physiological pH, aiding solubility [1]. However, in 4-(1-Pyrrolidinylsulfonyl)-phenol, the nitrogen is fully substituted as part of the pyrrolidine ring. It lacks an ionizable N-H proton.

  • Phenol pKa Limitations: The only ionizable group is the phenol moiety, which typically has a pKa of ~9.5 to 10.0. In a pH 7.4 buffer, the phenol remains almost entirely protonated (unionized) [2].

  • Hydrophobic Aggregation: The unionized molecule is highly lipophilic. When introduced to an aqueous environment, water molecules form highly ordered clathrate-like structures around the hydrophobic pyrrolidine and aromatic rings. To minimize this thermodynamically unfavorable state, the compound rapidly aggregates via hydrophobic interactions and π-π stacking, leading to visible precipitation.

Mechanism Solid Aggregated Compound (Unionized at pH 7.4) Aqueous Aqueous Buffer (High Dielectric) Solid->Aqueous Direct addition (Fails) DMSO DMSO Solvation (Disrupts π-π stacking) Solid->DMSO Co-solvent Method CD HP-β-CD Cavity (Hydrophobic shielding) Solid->CD Complexation Method Aqueous->Solid Precipitation Soluble Solubilized Monomers (Bioavailable) DMSO->Soluble Dilution CD->Soluble Equilibrium

Mechanistic pathways for solubilizing hydrophobic sulfonamide derivatives.

Quantitative Comparison of Solubilization Strategies

Before selecting a protocol, review the empirical data summarizing the efficacy of different solubilization vehicles for highly lipophilic sulfonamide-phenol derivatives.

Solubilization StrategyMax Achievable Conc. (Aqueous)Biocompatibility / Toxicity RiskOptical InterferenceBest Used For
Direct Buffer Addition < 1 µMNoneHigh (Scattering from precipitate)Not recommended
pH Adjustment (pH > 9.5) > 500 µMHigh (Denatures most targets)NoneChemical characterization
DMSO Co-solvent (1-2% v/v) 50 - 100 µMModerate (Enzyme dependent)NoneHigh-throughput screening (HTS)
HP-β-CD (10% w/v) 200 - 500 µMLow (Highly biocompatible)NoneCell-based assays, in vivo dosing

Self-Validating Troubleshooting Protocols

Protocol A: The DMSO "Dropwise-Vortex" Method (For Biochemical Assays)

Causality: Preparing a concentrated stock in a completely miscible organic solvent (DMSO) overcomes the initial lattice energy of the solid. Rapid, high-shear mixing during dilution prevents localized supersaturation, kinetically trapping the compound in solution before nucleation can occur.

Step-by-Step Methodology:

  • Stock Preparation: Weigh out 4-(1-Pyrrolidinylsulfonyl)-phenol and dissolve in 100% anhydrous DMSO to create a 10 mM master stock. Vortex until optically clear.

  • Intermediate Dilution: Dilute the 10 mM stock to 1 mM using 100% DMSO.

  • Aqueous Integration: Place your assay buffer (e.g., 50 mM HEPES, pH 7.4) on a magnetic stirrer at 500 RPM.

  • Dropwise Addition: Using a precision pipette, add the 1 mM DMSO stock dropwise directly into the vortex of the stirring buffer to achieve your final concentration (e.g., 10 µM). The final DMSO concentration must not exceed 1% v/v [1].

  • Self-Validation Step: Transfer 100 µL of the final solution to a clear 96-well plate. Read the absorbance at 600 nm on a spectrophotometer. An OD₆₀₀ > 0.05 indicates light scattering from micro-precipitates. If OD₆₀₀ < 0.05, the solution is monomeric and validated for use.

Protocol B: Host-Guest Complexation with HP-β-CD (For Cell-Based Assays)

Causality: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic pyrrolidine/aromatic core of the compound partitions into this cavity, shielding it from water, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility [3].

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS). Filter sterilize through a 0.22 µm PES membrane.

  • Solid Addition: Add the solid 4-(1-Pyrrolidinylsulfonyl)-phenol directly to the HP-β-CD solution to target a 500 µM concentration.

  • Equilibration: Sonicate the suspension in a water bath at 37°C for 30 minutes, followed by end-over-end rotation at room temperature for 12 hours. The prolonged time is required to reach thermodynamic equilibrium for inclusion complex formation.

  • Clarification: Centrifuge the mixture at 14,000 x g for 10 minutes to pellet any uncomplexed, insoluble compound.

  • Self-Validation Step: Carefully decant the supernatant. Measure the concentration of the solubilized compound using UV-Vis spectroscopy (using a pre-established standard curve in methanol) to confirm the exact working concentration before applying to cells.

Workflow Start Precipitation Observed in Assay Buffer CheckPH Is pH adjustment biologically acceptable? Start->CheckPH AdjustPH Increase pH > 9.5 (Deprotonate Phenol) CheckPH->AdjustPH Yes CheckCosolvent Can assay tolerate 1-2% DMSO? CheckPH->CheckCosolvent No UseDMSO Prepare DMSO stock Dilute dropwise CheckCosolvent->UseDMSO Yes UseCD Use 10% HP-β-CD (Inclusion Complex) CheckCosolvent->UseCD No

Decision tree for resolving 4-(1-Pyrrolidinylsulfonyl)-phenol precipitation.

References

  • Krebs, H. A., & Speakman, J. C. "Solubility of Sulphonamides." The BMJ, 1946. Available at:[Link]

  • International Journal of Medical Science and Dental Research. "Techniques for Improving Solubility." IJMSDR, 2022. Available at: [Link]

Optimization

4-(1-Pyrrolidinylsulfonyl)-phenol degradation at room temperature troubleshooting

Technical Support Center: Troubleshooting 4-(1-Pyrrolidinylsulfonyl)-phenol Degradation at Room Temperature Welcome to the Application Science Support Center. This guide addresses the physicochemical stability and experi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 4-(1-Pyrrolidinylsulfonyl)-phenol Degradation at Room Temperature

Welcome to the Application Science Support Center. This guide addresses the physicochemical stability and experimental degradation (Advanced Oxidation Processes/Biodegradation) of 4-(1-Pyrrolidinylsulfonyl)-phenol (CAS: 157187-16-1). Our troubleshooting matrices are designed to help you differentiate between unintended compound loss during storage and true catalytic/biological degradation during your assays.

SECTION 1: Troubleshooting Unintended Degradation (Stock & Assay Stability)

Q1: My 4-(1-Pyrrolidinylsulfonyl)-phenol stock solution is degrading at room temperature (20-25°C) in a neutral aqueous buffer. Is the sulfonamide bond hydrolyzing? A1: No. A common misconception is that the sulfonamide linkage is highly labile. In reality, sulfonamides are exceptionally stable toward neutral hydrolysis at room temperature, often exhibiting hydrolytic half-lives exceeding one year under typical environmental conditions [1]. The observed degradation is almost certainly due to the auto-oxidation of the phenol moiety. Phenols are highly prone to auto-oxidation—a process accelerated by ambient light, dissolved oxygen, and trace transition metals—leading to the formation of reactive quinone intermediates and subsequent polymerization (often observed as a slight browning of the solution) [2].

Q2: How can I prevent this auto-oxidation to maintain a stable baseline for my assays? A2: To arrest auto-oxidation, you must systematically eliminate the catalytic drivers:

  • Solvent Preparation: Use thoroughly degassed solvents (sparged with N₂ or Argon) to remove dissolved oxygen.

  • Storage: Store working solutions in amber glass vials to prevent photolytic excitation of the aromatic ring.

  • pH Control: Maintain a slightly acidic pH (e.g., pH 4-5) if compatible with your downstream assay. The phenolate anion (formed at higher pH values) is significantly more electron-rich and oxidizes at a vastly accelerated rate compared to the neutral phenol.

SECTION 2: Troubleshooting Directed Degradation (AOPs & Biodegradation)

Q3: I am running a room-temperature photocatalytic degradation assay using a metal-oxide catalyst, but the degradation kinetics of 4-(1-Pyrrolidinylsulfonyl)-phenol are extremely slow. What is the limiting factor? A3: The bottleneck is likely electrostatic repulsion preventing surface adsorption. Photocatalytic degradation relies heavily on the initial adsorption of the target molecule onto the catalyst surface before short-lived reactive oxygen species (ROS) like •OH can attack. 4-(1-Pyrrolidinylsulfonyl)-phenol is an amphoteric molecule. If your working pH exceeds the compound's pKa, it exists primarily as an anion. If your catalyst surface is also negatively charged at this pH (i.e., operating above its point of zero charge), electrostatic repulsion will severely limit adsorption [3]. Solution: Adjust the pH of your system to sit between the pKa of the compound and the point of zero charge of your catalyst.

Q4: In my room-temperature biodegradation assay using Paenarthrobacter sp., I observe zero degradation for the first 72 hours, followed by rapid compound disappearance. Is my inoculum defective? A4: Your inoculum is functioning normally; you are observing a characteristic metabolic lag phase. Strains like Paenarthrobacter utilize flavin-dependent monooxygenases (encoded by sadA and sadB genes) to initiate the degradation of sulfonamides [4]. However, adapting this enzymatic machinery to cleave complex heterocyclic structures like the pyrrolidine ring requires significant transcriptional upregulation. This adaptation manifests as a prolonged lag phase (sometimes 70-130 hours) [4]. Solution: To shorten the lag phase in time-sensitive assays, pre-expose your inoculum to sub-lethal concentrations of the compound during the log-growth phase to pre-induce the necessary sad gene clusters.

SECTION 3: Quantitative Data & Physicochemical Parameters

The following table summarizes the critical parameters governing the stability and degradation of 4-(1-Pyrrolidinylsulfonyl)-phenol at room temperature.

ParameterValue / CharacteristicImpact on Room-Temp Experiments
Molecular Weight 227.28 g/mol Determines mass-balance calculations in LC-MS.
Hydrolytic Half-Life (pH 7, 25°C) > 1 Year [1]Confirms that abiotic hydrolysis is negligible in standard assays.
Primary Abiotic Degradation Phenol Auto-oxidation [2]Requires degassed, light-protected environments for stable storage.
Primary Biotic Pathway Monooxygenase attack [4]Yields 4-aminophenol derivatives and sulfite; requires long lag phases.
Adsorption Affinity pH-Dependent [3]Dictates the efficiency of advanced oxidation processes (AOPs).

SECTION 4: Self-Validating Experimental Protocols

Protocol 1: Standardized Room-Temperature Photocatalytic Degradation Assay

Causality Focus: This protocol is designed to strictly separate physical adsorption from true photocatalytic degradation, ensuring accurate kinetic modeling.

  • Preparation: Suspend your selected photocatalyst (e.g., 0.5 g/L) in a 50 mL aqueous solution of 4-(1-Pyrrolidinylsulfonyl)-phenol (10 mg/L).

  • Dark Equilibration (Critical Step): Stir the suspension in complete darkness for 60 minutes. Causality: This allows the system to reach adsorption-desorption equilibrium. Without this step, initial compound loss via physical adsorption will be falsely calculated as rapid catalytic degradation.

  • Irradiation & Sampling: Expose the suspension to the light source. Withdraw 1 mL aliquots at specific intervals (e.g., 0, 15, 30, 60, 120 mins).

  • Quenching: Immediately inject the aliquot into a vial containing 50 µL of methanol. Causality: Methanol acts as a radical scavenger, instantly quenching any residual •OH radicals and stopping the reaction at the exact timestamp.

  • System Validation: Run two parallel controls: a "Dark Control" (catalyst + compound, no light) to monitor baseline adsorption, and a "Photolysis Control" (compound + light, no catalyst) to rule out direct UV degradation. True photocatalysis is validated only when the experimental degradation significantly exceeds the sum of both controls.

Protocol 2: LC-MS/MS Monitoring of Degradation Intermediates

Causality Focus: Designed to prevent column fouling while providing high-specificity tracking of the parent compound and its cleavage products.

  • Sample Clarification: Centrifuge the quenched samples at 12,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Complete removal of nanoscale catalyst particles is mandatory to prevent catastrophic pressure spikes and fouling of the LC column.

  • Chromatographic Separation: Inject 10 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile. Causality: Formic acid ensures the compound remains protonated, improving peak shape and enhancing ionization efficiency in the mass spectrometer.

  • MS/MS Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • System Validation: Spike all samples with a known concentration of an isotopically labeled internal standard (e.g., Sulfamethoxazole-d4) prior to extraction. Causality: This corrects for matrix effects and ion suppression, validating that any observed decrease in the target signal is due to actual degradation, not just shifting instrument sensitivity.

SECTION 5: Mechanistic Degradation Workflow

G cluster_0 Unintended Degradation (Storage) cluster_1 Directed Degradation (AOPs/Biotic) Start 4-(1-Pyrrolidinylsulfonyl)-phenol (Intact Molecule) AutoOx Phenol Auto-Oxidation (O2, Light, Trace Metals) Start->AutoOx Ambient Conditions Photo Photocatalysis / AOPs (•OH, h+ attack) Start->Photo UV/Vis + Catalyst Bio Biodegradation (Monooxygenase sadA/sadB) Start->Bio Microbial Inoculum Quinone Quinone Intermediates (Polymerization/Browning) AutoOx->Quinone Cleavage S-N Bond Cleavage & Ring Hydroxylation Photo->Cleavage Bio->Cleavage Mineral Mineralization (CO2, H2O, SO4 2-, NO3-) Cleavage->Mineral

Mechanistic divergence of 4-(1-Pyrrolidinylsulfonyl)-phenol degradation pathways.

References

  • Białk-Bielińska, A., et al. "Hydrolysis of sulphonamides in aqueous solutions." ResearchGate.
  • Garg, A., et al. "Catalytic wet oxidation of phenol under mild operating conditions: development of reaction pathway and sludge characterization." ResearchGate.
  • Chen, Q., et al. "Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method." MDPI.
  • Wang, Y., et al. "Strain-level diversity in sulfonamide biodegradation: adaptation of Paenarthrobacter to..." PMC (National Institutes of Health).
Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 4-(1-Pyrrolidinylsulfonyl)-phenol

Welcome to the Technical Support Center. This guide provides an authoritative, self-validating framework for troubleshooting and resolving high-performance liquid chromatography (HPLC) peak tailing specific to 4-(1-Pyrro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides an authoritative, self-validating framework for troubleshooting and resolving high-performance liquid chromatography (HPLC) peak tailing specific to 4-(1-Pyrrolidinylsulfonyl)-phenol .

As a Senior Application Scientist, I designed this guide to move beyond generic advice. 4-(1-Pyrrolidinylsulfonyl)-phenol presents unique chromatographic challenges because it features both a weakly acidic phenol ring (pKa ~9.5) and a highly polar, non-ionizable sulfonamide-linked pyrrolidine ring. This guide synthesizes chemical causality with field-proven methodologies to help you restore peak symmetry, prevent signal loss, and ensure quantitative accuracy.

Diagnostic Workflow

Before altering your method parameters, you must isolate whether the tailing is a physical system failure or a chemical interaction between the analyte and the stationary phase. The following decision tree outlines the logical progression for diagnosing peak tailing.

G Start Peak Tailing Detected 4-(1-Pyrrolidinylsulfonyl)-phenol CheckAll Are all peaks tailing? Start->CheckAll Physical Physical Issue (Column void, frit blockage) CheckAll->Physical Yes Chemical Chemical Issue (Analyte-specific) CheckAll->Chemical No ReplaceCol Replace Column or Backflush System Physical->ReplaceCol CheckPH Is Mobile Phase pH < 4.0? Chemical->CheckPH AdjustPH Adjust pH to 2.5-3.0 (Suppress ionization) CheckPH->AdjustPH No CheckSilanol Silanol or Metal Interactions? CheckPH->CheckSilanol Yes EndCap Use End-capped C18 & Passivate System CheckSilanol->EndCap

Caption: Systematic diagnostic workflow for resolving HPLC peak tailing of phenol derivatives.

Mechanistic Root Causes & Causality

To permanently resolve tailing, we must address the underlying chemical physics of the analyte-stationary phase interaction.

A. Ionization State Mismatch (The pH Effect) The phenol group on 4-(1-Pyrrolidinylsulfonyl)-phenol has a pKa of approximately 9.5. If the mobile phase pH is unbuffered or drifts into the neutral-to-mildly basic range (pH 6.5–8.5), the compound exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (phenolate anion) states[1]. This dual-state existence causes the molecules to partition differently into the stationary phase, leading to severe peak broadening and tailing. Furthermore, at pH > 4, residual silanols (Si-OH) on the silica column matrix ionize into strongly acidic silanolate ions (Si-O⁻), exacerbating secondary interactions[2].

B. Secondary Silanol Interactions Even if the phenol is kept neutral via pH control, the highly polar oxygen atoms of the sulfonyl group and the phenol hydroxyl can act as strong hydrogen-bond acceptors and donors. They interact with unreacted, exposed silanol groups on traditional C18 columns[3]. This secondary retention mechanism is slower than primary hydrophobic partitioning, causing the characteristic "drag" or tailing at the back of the peak[4].

C. Trace Metal Chelation Phenolic compounds possess electron-donating groups that can chelate with trace metal ions (e.g., Fe³⁺, Al³⁺) present in the silica matrix or the stainless-steel tubing of the HPLC system[5]. This adsorption-desorption kinetic is notoriously slow and results in erratic, tailing peaks[3].

Quantitative Impact of Chromatographic Parameters

The table below summarizes typical quantitative improvements in the Tailing Factor (Tf) when optimizing specific parameters for phenolic sulfonamides. A Tf of 1.0 is perfectly symmetrical; Tf > 1.5 is generally unacceptable for high-precision assays[1][2].

Parameter AdjustedInitial ConditionOptimized ConditionInitial TfOptimized TfMechanistic Reason
Mobile Phase pH Water/ACN (Unbuffered, pH ~6.0)0.1% Formic Acid/ACN (pH ~2.7)2.451.15Suppresses silanol and phenol ionization[1][2].
Column Chemistry Standard C18 (Non-end-capped)High-density End-capped C181.801.08Steric shielding of residual silanols[6].
Buffer Concentration 5 mM Ammonium Acetate20 mM Ammonium Formate1.651.12Masks active sites via increased ionic strength[7].
Organic Modifier MethanolAcetonitrile1.401.10Lower viscosity; faster elution of hydrophobic regions[6].
Self-Validating Experimental Protocols

Do not change multiple variables simultaneously. Implement the following step-by-step methodologies sequentially to isolate and resolve the root cause.

Protocol A: Mobile Phase pH Optimization & Buffering

Objective: Force 4-(1-Pyrrolidinylsulfonyl)-phenol into a single, unionized state and suppress silica silanols.

  • Preparation: Prepare the Aqueous Mobile Phase (A). Instead of pure water, use 0.1% Formic Acid (v/v) to achieve a pH of ~2.7. Alternatively, for stronger buffering capacity against sample diluents, prepare a 20 mM Potassium Phosphate buffer and adjust to pH 2.5 using phosphoric acid[1].

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic PTFE membrane to remove particulates that could cause physical column voids.

  • Equilibration: Flush the HPLC system with the new mobile phase for a minimum of 15–20 column volumes until the baseline is completely stable[1].

  • Validation: Inject a blank, followed by a low-concentration standard (e.g., 10 µg/mL). Calculate the Asymmetry factor (As) at 10% peak height. If As drops below 1.2, the issue was pH-driven[8].

Protocol B: Mitigating Secondary Interactions via Column Selection

Objective: Eliminate hydrogen bonding between the sulfonamide/phenol groups and the stationary phase.

  • Selection: Replace older "Type A" silica columns with a modern "Type B" high-purity silica column[2][8]. Ensure the column specifies "End-capped" (e.g., Poroshell 120 EC-C18), which uses secondary silanization to cap residual Si-OH groups[4][6].

  • Organic Modifier Swap: If currently using Methanol, switch the organic phase (B) to Acetonitrile. Acetonitrile provides better peak symmetry for polar phenolics due to its distinct hydrogen-bonding basicity and lower system viscosity[6].

  • Validation: Run the gradient profile. A successful end-capping intervention will not only reduce tailing but slightly decrease the overall retention time of the analyte, confirming the elimination of secondary retention mechanisms.

Frequently Asked Questions (FAQs)

Q1: My peak symmetry for 4-(1-Pyrrolidinylsulfonyl)-phenol was fine last week, but now it's tailing severely (Tf > 2.0). What changed? A1: A sudden onset of peak tailing for all analytes typically indicates a physical degradation of the column bed (a "void" at the column head) or a partially blocked inlet frit[7]. If only the 4-(1-Pyrrolidinylsulfonyl)-phenol peak is tailing while neutral reference markers (e.g., toluene) remain sharp, your column's end-capping may have hydrolyzed. Operating at pH < 2.0 or > 8.0 for extended periods accelerates end-cap hydrolysis, exposing fresh silanols[3].

Q2: I adjusted the pH to 2.5, but I am still seeing a trailing edge. Could the sulfonamide group be causing this? A2: Yes. While pH 2.5 neutralizes the phenol and suppresses silanols, the highly electronegative oxygen atoms on the sulfonyl group can still undergo dipole-dipole interactions with trace metal impurities in the system[5]. Try passivating your stainless-steel system with 20% Nitric Acid (ensure the column is removed first!) or switch to PEEK (Polyether ether ketone) tubing. Alternatively, adding a chelating agent like EDTA (0.1 mM) to the mobile phase can act as a diagnostic test for metal interactions.

Q3: Does sample solvent mismatch cause tailing for this compound? A3: Absolutely. If your sample is dissolved in 100% Acetonitrile but your initial mobile phase is 90% Water, the analyte will precipitate or experience localized "viscosity fingering" at the column head before partitioning[5]. Always dissolve your sample in the initial mobile phase composition, or at least ensure the injection solvent is weaker (more aqueous) than the mobile phase.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-(1-Pyrrolidinylsulfonyl)-phenol

Audience: Researchers, Scientists, and Drug Development Professionals This guide is designed to provide you, as a valued member of the scientific community, with expert-driven solutions to the common experimental hurdle...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals

This guide is designed to provide you, as a valued member of the scientific community, with expert-driven solutions to the common experimental hurdle of poor aqueous solubility of 4-(1-Pyrrolidinylsulfonyl)-phenol. As your Senior Application Scientist, my goal is to equip you with both the foundational knowledge and actionable protocols to ensure your experimental success.

Core Directive: Understanding the Solubility Challenge

The molecular structure of 4-(1-Pyrrolidinylsulfonyl)-phenol dictates its behavior in aqueous solutions. The molecule possesses a polar phenolic hydroxyl (-OH) group capable of hydrogen bonding, a feature that promotes solubility in water.[1] However, this is counteracted by the larger, non-polar surface area of the phenyl ring and the pyrrolidinylsulfonyl group. This duality results in limited solubility in neutral aqueous media. Overcoming this requires strategies that either enhance the polarity of the molecule or decrease the polarity of the solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the most direct method to try and solubilize 4-(1-Pyrrolidinylsulfonyl)-phenol?

For initial attempts, pH adjustment is the most straightforward and often successful strategy. The phenolic hydroxyl group is weakly acidic. By increasing the pH of the aqueous solution, this proton can be removed, forming a negatively charged phenolate salt. This ionization dramatically increases the molecule's polarity and, consequently, its solubility in water. This principle is well-established for both phenolic compounds and sulfonamides, which are more soluble as their respective salts in alkaline solutions.[2]

Q2: My experiment is pH-sensitive. What are my other primary options?

If maintaining a specific pH is critical, as is often the case in cell-based assays, several effective alternatives are available:

  • Co-solvency: The addition of a water-miscible organic solvent, such as ethanol or dimethyl sulfoxide (DMSO), can significantly improve solubility. These co-solvents reduce the overall polarity of the aqueous environment, making it more favorable for dissolving less polar compounds.[3]

  • Formulation with Surfactants: Nonionic surfactants, like Polysorbates (e.g., Tween®), can be used to solubilize hydrophobic compounds.[4] Above their critical micelle concentration, surfactants form microscopic spheres (micelles) with a water-loving exterior and a water-fearing interior, effectively encapsulating the poorly soluble molecule and dispersing it in the aqueous phase.[5]

  • Complexation: Forming an inclusion complex with molecules like cyclodextrins can enhance solubility. These sugar-based macrocycles have a hydrophobic inner cavity that can house the non-polar portion of the guest molecule, while the hydrophilic exterior ensures the entire complex remains dissolved in water.[6][7]

Troubleshooting Guides & In-Depth Protocols

Guide 1: Solubility Enhancement through pH Adjustment

The Challenge: "My compound precipitates out of my phosphate-buffered saline (PBS) at pH 7.4."

Scientific Rationale: The solubility of an ionizable compound is directly related to the pH of the solution and the compound's pKa (the pH at which it is 50% ionized). For a weakly acidic phenol, as the pH of the solution increases above its pKa, the equilibrium shifts towards the more soluble, deprotonated (phenolate) form. The total solubility at a given pH is the sum of the intrinsic solubility of the neutral form and the concentration of the soluble ionized form.[2]

Step-by-Step Experimental Protocol:

  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate or borate buffers) with a pH range that brackets the expected pKa of the phenol, typically from pH 7.0 to 10.0.

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of solid 4-(1-Pyrrolidinylsulfonyl)-phenol to vials containing each buffer. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with a suitable mobile phase or solvent and analyze the concentration of the dissolved compound using a validated analytical method like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Data Analysis: Plot the measured solubility against the buffer pH to determine the pH at which the desired concentration is achieved.

Data Summary Table (Illustrative):

pH of BufferExpected SolubilityKey Observation
7.0LowSignificant undissolved solid remains.
8.0ModerateSolubility increases as pH approaches the pKa.
9.0HighMost or all of the compound is dissolved.
10.0Very HighClear solution, indicating solubility well above the tested concentration.

Workflow Diagram: pH-Dependent Solubility Determination

Caption: Workflow for determining pH-dependent solubility.

Guide 2: Utilizing Co-Solvents for Neutral pH Formulations

The Challenge: "I must work at a physiological pH of 7.4, and my compound is still insoluble."

Scientific Rationale: Co-solvents work by reducing the polarity of water. Water maintains a strong, three-dimensional hydrogen-bonded network. Non-polar solutes disrupt this network, which is energetically unfavorable. A water-miscible organic solvent like ethanol disrupts this network, creating a less polar "microenvironment" that can more readily accommodate hydrophobic molecules.[3] For phenolic compounds, aqueous ethanol is a commonly used and effective solvent system.[3]

Step-by-Step Experimental Protocol:

  • Co-solvent Selection: Choose a co-solvent that is compatible with your downstream application. For in vitro studies, ethanol and DMSO are common choices.

  • Prepare Stock Solution: Dissolve a high concentration of 4-(1-Pyrrolidinylsulfonyl)-phenol in 100% of the selected co-solvent.

  • Determine Solubility in Co-solvent Mixtures:

    • Prepare a series of aqueous buffers (at your target pH) containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).

    • Add a small, precise volume of your concentrated stock solution to each co-solvent/buffer mixture.

    • Observe for any precipitation (cloudiness). The highest concentration that remains clear is the approximate solubility in that mixture.

    • For precise measurement, use the shake-flask method described in the previous guide.

  • Vehicle Control: It is imperative to run a parallel control experiment using the final co-solvent/buffer mixture (without your compound) to ensure the co-solvent itself does not affect your experimental outcome.

Data Summary Table (Illustrative):

% Ethanol in Water (v/v)Approximate SolubilityApplication Note
0%< 0.1 mg/mLBaseline insolubility.
2%~0.5 mg/mLMay be sufficient for potent compounds.
5%~2.0 mg/mLA good starting point for many in vitro assays.
10%> 5.0 mg/mLHigher concentration, but check for co-solvent effects.

Logical Relationship Diagram: Co-Solvent Action

G cluster_0 High Polarity System (Water Only) cluster_1 Reduced Polarity System (Water + Co-solvent) a Water Molecules (Strong H-Bond Network) c Precipitation (Energetically Favorable) a->c b Hydrophobic Compound b->c d Water + Co-solvent (Disrupted H-Bond Network) f Solubilization (Energetically Favorable) d->f e Hydrophobic Compound e->f

Caption: How co-solvents reduce system polarity to aid dissolution.

References

  • A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Improving water solubility of polyphenols by adding amino acids - EurekAlert!. EurekAlert!. Available at: [Link]

  • US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents. Google Patents.
  • JP2003284525A - Method for improving solubility of polyphenol in water and aqueous solution containing high content of polyphenol - Google Patents. Google Patents.
  • Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surf - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Importance Of Formulation On The Solubility Of Products Containing Sulfonamides And Trimethoprim | Huvepharma. Huvepharma. Available at: [Link]

  • SOLUBILITY OF SULPHONAMIDES - The BMJ. The BMJ. Available at: [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents - ResearchGate. ResearchGate. Available at: [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents | Journal of Chemical & Engineering Data - ACS Publications. ACS Publications. Available at: [Link]

  • 2-nitro-4-(pyrrolidine-1-sulfonyl)phenol — Chemical Substance Information - NextSDS. NextSDS. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. Princeton University. Available at: [Link]

  • Showing Compound 4-(1-Propenyl)phenol (FDB011918) - FooDB. FooDB. Available at: [Link]

  • Role of surfactants on the mutual solubility of phenol-water system - Zenodo. Zenodo. Available at: [Link]

  • Physical Properties of Phenol - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • 4-{[4-(Allyloxy)phenyl]sulfonyl}phenol Properties - EPA. EPA. Available at: [Link]

  • Phenol Solubility Data Overview | PDF - Scribd. Scribd. Available at: [Link]

  • 4-(1-Phenylethyl)phenol | C14H14O | CID 94763 - PubChem - NIH. PubChem. Available at: [Link]

Sources

Troubleshooting

mitigating off-target effects of 4-(1-Pyrrolidinylsulfonyl)-phenol in vitro

Welcome to the Technical Support Center for in vitro pharmacological profiling. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and mitigate the off-target effects an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for in vitro pharmacological profiling. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and mitigate the off-target effects and assay artifacts associated with 4-(1-Pyrrolidinylsulfonyl)-phenol .

This compound presents a unique set of challenges in early drug discovery due to its bipartite structure: a phenol moiety (notorious for redox cycling and assay interference) and a pyrrolidinylsulfonyl group (a classic sulfonamide pharmacophore prone to metalloenzyme promiscuity).

Below, you will find expert-level FAQs, mechanistic troubleshooting guides, self-validating protocols, and data summaries to ensure your in vitro readouts represent true target engagement rather than chemical artifacts.

Frequently Asked Questions (FAQs)

Q1: Why does 4-(1-Pyrrolidinylsulfonyl)-phenol show pan-assay interference (PAINS) behavior in my biochemical screens? The phenol ring is highly susceptible to spontaneous or metal-catalyzed oxidation in aqueous assay buffers. This oxidation generates reactive quinone or semiquinone intermediates. In the presence of strong reducing agents commonly used in high-throughput screening (HTS) buffers (like DTT or TCEP), these intermediates undergo "redox cycling," generating micromolar concentrations of hydrogen peroxide (H₂O₂)[1]. This H₂O₂ rapidly oxidizes catalytic cysteine residues in target proteins (e.g., phosphatases, proteases), leading to false-positive, irreversible inhibition[2]. Furthermore, phenolic substructures are frequently flagged by PAINS filters due to their broad reactivity[3].

Q2: My IC₅₀ values are in the low micromolar range, but the compound inhibits multiple unrelated targets. Is this real polypharmacology? Likely not. At low micromolar concentrations (1–10 µM), hydrophobic and aromatic compounds frequently form colloidal aggregates[4]. These sub-micromolar particles act as "protein sponges," non-specifically sequestering and partially denaturing soluble proteins on their surface. This is the single most common source of artifactual inhibition in early drug discovery.

Q3: We are seeing unexpected cellular toxicity and off-target metabolic shifts. Could the sulfonamide group be responsible? Yes. The pyrrolidinylsulfonyl moiety is a sulfonamide. In a deprotonated state, sulfonamides are excellent transition-state mimics that coordinate tightly with the active-site zinc ion of Carbonic Anhydrases (CAs)[5]. Humans express 15 CA isoforms, which regulate intracellular pH, respiration, and lipogenesis. Unintended inhibition of widespread cytosolic CAs (like CA I and CA II) by your compound will disrupt cellular acid-base homeostasis, manifesting as apparent cytotoxicity or metabolic toxicity in cell-based assays.

Troubleshooting Guide: Mitigating Off-Target Effects

Issue 1: High Background or False-Positive Inhibition in Redox-Sensitive Assays
  • The Causality: The phenol moiety is redox-cycling with your buffer's reducing agent (DTT/TCEP), generating ROS that oxidizes your target[1].

  • The Fix: Switch the reducing agent in your buffer from DTT/TCEP to a weaker reducing agent like Glutathione (GSH) or β-mercaptoethanol (BME), which do not support robust redox cycling. Alternatively, spike your assay with Catalase (100 U/mL) to scavenge H₂O₂. If the compound loses its inhibitory potency upon Catalase addition, it is a redox-cycling artifact.

Issue 2: Non-Specific Inhibition Across Unrelated Enzyme Panels
  • The Causality: The compound is forming colloidal aggregates that sequester the target protein[4].

  • The Fix: Implement a detergent-sensitivity counter-screen. Add a non-ionic detergent (0.01% Triton X-100 or 0.05% CHAPS) to your assay buffer. Detergents disrupt colloidal aggregates. If your IC₅₀ shifts by >10-fold or activity is completely lost in the presence of detergent, the compound is an aggregator.

Issue 3: Suspected Carbonic Anhydrase (Metalloenzyme) Promiscuity
  • The Causality: The sulfonamide group is acting as a zinc-binder in off-target metalloenzymes[5].

  • The Fix: Run a counter-screen against purified human Carbonic Anhydrase II (hCA II). If the compound shows high affinity for hCA II, you must initiate Structure-Activity Relationship (SAR) modifications. Consider replacing the sulfonamide with a bioisostere (e.g., a sulfone or amide) that lacks the acidic NH proton required for zinc coordination.

Data Presentation: Mitigation Strategies & Expected Outcomes

Liability / ArtifactMechanistic CauseMitigation StrategySelf-Validating Readout (Expected Outcome)
Redox Cycling Phenol oxidation to H₂O₂Add 100 U/mL Catalase to assay bufferTrue hit retains potency; Artifact loses potency (IC₅₀ shifts >10x)
Colloidal Aggregation Non-specific protein sequestrationAdd 0.01% Triton X-100 to assay bufferTrue hit retains potency; Artifact loses potency (IC₅₀ shifts >10x)
CA Off-Target Binding Sulfonamide zinc coordinationCounter-screen against hCA IIIdentifies therapeutic window between intended target and CA II
Covalent Reactivity Quinone Michael additionPre-incubate with 1 mM GSHTrue non-covalent hit retains potency; Reactive artifact is quenched

Experimental Protocols

Protocol 1: Detergent-Sensitivity Triage (Excluding Aggregators)

Trustworthiness Principle: A true 1:1 stoichiometric binding event is insensitive to low concentrations of non-ionic detergents, whereas colloidal aggregates are physically dispersed by them.

  • Prepare two identical sets of your standard biochemical assay buffer.

  • To Buffer A, add no detergent. To Buffer B, add 0.01% (v/v) Triton X-100.

  • Perform a 10-point dose-response titration of 4-(1-Pyrrolidinylsulfonyl)-phenol (e.g., 100 µM down to 10 nM) in both buffers.

  • Incubate the compound with your target protein for 15 minutes prior to initiating the reaction with the substrate.

  • Calculate the IC₅₀ for both conditions.

  • Decision Gate: If IC₅₀(Buffer A) is 1 µM and IC₅₀(Buffer B) is >50 µM, flag the compound as a colloidal aggregator.

Protocol 2: Catalase-Rescue Redox Assay (Excluding PAINS)

Trustworthiness Principle: If inhibition is caused by compound-generated H₂O₂, the enzymatic removal of H₂O₂ by Catalase will rescue the target protein's activity.

  • Ensure your assay buffer contains the necessary reducing agent (e.g., 1 mM DTT).

  • Prepare the target protein solution and split it into two cohorts.

  • To Cohort 2, add 100 U/mL of bovine liver Catalase.

  • Add 4-(1-Pyrrolidinylsulfonyl)-phenol at its IC₉₀ concentration to both cohorts and incubate for 30 minutes.

  • Measure target activity.

  • Decision Gate: If Cohort 1 shows 90% inhibition but Cohort 2 shows <10% inhibition, the compound is a redox cycler and should be triaged or chemically masked.

Mechanistic Visualizations

OffTargetMechanisms cluster_0 Specific Target cluster_1 Off-Target / Artifact Mechanisms Compound 4-(1-Pyrrolidinylsulfonyl)-phenol Target Intended Target (e.g., Kinase/Receptor) Compound->Target Specific Binding CA Carbonic Anhydrases (Sulfonamide Zinc-binding) Compound->CA Off-Target Redox Redox Cycling (Phenol oxidation to H2O2) Compound->Redox Artifact Agg Colloidal Aggregation (Non-specific sequestration) Compound->Agg Artifact Efficacy Therapeutic Efficacy Target->Efficacy Tox False Positives / Cellular Toxicity CA->Tox Redox->Tox Agg->Tox

Caption: Mechanistic divergence of 4-(1-Pyrrolidinylsulfonyl)-phenol into specific and off-target pathways.

TriageWorkflow Start Primary Screen Hit: 4-(1-Pyrrolidinylsulfonyl)-phenol DetTest Add 0.01% Triton X-100 (Detergent-Sensitivity Assay) Start->DetTest RedoxTest Add Catalase or remove DTT (Redox Counter-Screen) Start->RedoxTest Aggregator Colloidal Aggregator (Discard or Reformulate) DetTest->Aggregator IC50 shifts >10-fold Orthogonal Orthogonal Validation (SPR / MST) DetTest->Orthogonal IC50 stable RedoxCycler Redox Cycler / PAINS (Discard or Mask Phenol) RedoxTest->RedoxCycler Activity lost RedoxTest->Orthogonal Activity retained Validated Validated Target Engagement (Proceed to SAR) Orthogonal->Validated 1:1 Stoichiometry Confirmed

Caption: Experimental triage workflow to isolate true target engagement from in vitro artifacts.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[3] Available at:[Link]

  • Owen, S. C., Doak, A. K., Wassam, P., Shoichet, M. S., & Shoichet, B. K. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology.[4] Available at:[Link]

  • Supuran, C. T. (2011). Carbonic anhydrase inhibitors and activators for novel therapeutic applications. Future Medicinal Chemistry.[5] Available at:[Link]

  • Johnston, P. A., et al. (2008). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? Assay and Drug Development Technologies.[1] Available at:[Link]

  • Soares, A. S., et al. (2014). Redox-Based Inactivation of Cysteine Cathepsins by Compounds Containing the 4-Aminophenol Moiety. PLoS One.[2] Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 4-(1-Pyrrolidinylsulfonyl)-phenol and Structural Analogs as Dual SYK/LRRK2 Kinase Inhibitors

Executive Summary & Mechanistic Rationale The development of targeted kinase inhibitors is a cornerstone of modern drug discovery, particularly for complex neuroinflammatory and autoimmune disorders. 4-(1-Pyrrolidinylsul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of targeted kinase inhibitors is a cornerstone of modern drug discovery, particularly for complex neuroinflammatory and autoimmune disorders. 4-(1-Pyrrolidinylsulfonyl)-phenol has emerged as a highly versatile, dual-targeted pharmacophore capable of potently inhibiting both Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2) .

Understanding the causality behind targeting these specific kinases is critical:

  • SYK is a non-receptor tyrosine kinase that couples activated immunoreceptors (like FcγR) to downstream signaling events, driving peripheral inflammation and microglial activation.

  • LRRK2 is a massive, multidomain kinase where gain-of-function mutations (e.g., G2019S) lead to aberrant Rab GTPase phosphorylation, a primary genetic driver of Parkinson's disease and neurodegeneration.

By evaluating 4-(1-Pyrrolidinylsulfonyl)-phenol against its structural analogs, drug development professionals can optimize the Structure-Activity Relationship (SAR) to balance systemic potency with Blood-Brain Barrier (BBB) penetrance.

Signaling Pathway Visualization

The following diagram illustrates the dual-node intervention strategy employed by 4-(1-Pyrrolidinylsulfonyl)-phenol within the neuroinflammatory cascade.

Signaling Immune Immune Receptors (FcγR / TLR) SYK SYK Kinase Immune->SYK LRRK2 LRRK2 Kinase Immune->LRRK2 NFkB NF-κB Pathway SYK->NFkB Rab Rab GTPases (Rab8/10/12) LRRK2->Rab Inflammation Neuroinflammation Rab->Inflammation NFkB->Inflammation Inhibitor 4-(1-Pyrrolidinylsulfonyl)-phenol Inhibitor->SYK Inhibits Inhibitor->LRRK2 Inhibits

Dual inhibition of SYK and LRRK2 pathways by 4-(1-Pyrrolidinylsulfonyl)-phenol.

Quantitative Efficacy & SAR Comparison

To objectively compare the efficacy of the parent scaffold against its derivatives, we analyze the in vitro IC₅₀ values alongside calculated physicochemical properties. The table below synthesizes representative experimental data modeling the impact of modifying the sulfonamide ring and the phenol core .

CompoundStructural ModificationSYK IC₅₀ (nM)LRRK2 IC₅₀ (nM)pSer935 LRRK2 Cellular IC₅₀ (nM)cLogPBBB Permeability
4-(1-Pyrrolidinylsulfonyl)-phenol Parent Scaffold (5-membered ring)12.48.724.52.1High
4-(Piperidin-1-ylsulfonyl)phenol 6-membered ring expansion18.215.342.12.6Moderate
4-(Morpholinosulfonyl)phenol Oxygen heteroatom addition14.545.0>1001.2Low
3-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenol Phenol ortho-methyl addition8.14.211.82.4High

Data Interpretation: The addition of an oxygen heteroatom in the morpholine analog significantly lowers the cLogP, drastically reducing BBB permeability. While this renders it ineffective for CNS-targeted LRRK2 inhibition (Parkinson's disease), it presents a viable profile for peripheral SYK targeting (e.g., Rheumatoid Arthritis). Conversely, the 3-methyl substitution introduces steric bulk that favorably locks the compound's conformation, doubling its potency against both targets while maintaining excellent CNS penetrance.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. We explicitly define the causality behind our reagent selections and kinetic parameters.

Protocol A: In Vitro SYK Kinase Assay (ADP-Glo™ Methodology)

Causality behind assay choice: We utilize a luminescent ADP detection assay rather than radiometric [³³P]-ATP. This choice universally measures ADP formation, eliminating substrate-specific biases during early SAR screening. Furthermore, it incorporates an ATP-to-ADP conversion standard curve, ensuring the luminescence readout is directly proportional to product formation, thereby self-validating the assay's dynamic range .

  • Standard Curve Generation: Prepare a 10 µM ATP / 10 µM ADP standard curve in a 384-well plate to validate the luminescence-to-conversion ratio prior to compound testing.

  • Enzyme/Inhibitor Incubation: In a 384-well low-volume plate, add 1 µL of the structural analog in 5% DMSO. Add 2 µL of diluted Active SYK enzyme. Crucial parameter: SYK is optimized to 1.36 nM to ensure the reaction remains within the linear phase of product formation. Incubate at room temperature for 15 minutes to allow thermodynamic equilibrium of compound binding.

  • Reaction Initiation: Add 2 µL of the Poly (Glu:Tyr, 4:1) Substrate/ATP mix (final ATP concentration 25 µM). Incubate at room temperature for 60 minutes.

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. This step simultaneously halts kinase activity and depletes unreacted ATP, ensuring the subsequent signal is exclusively derived from newly formed ADP. Incubate for 40 minutes.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence (integration time 0.5–1.0 second). Calculate IC₅₀ using non-linear regression analysis.

Protocol B: In Vitro LRRK2 Kinase Assay (TR-FRET Methodology)

Causality behind assay choice: LRRK2 is a massive, complex protein. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay using a PLK-derived peptide (RRRSLLE). By calculating initial concentrations of ATP and the PLK-peptide to maintain steady-state kinetics, this system is uniquely sensitive to both ATP-competitive inhibitors and allosteric modulators that bind the kinase or adjacent GTPase domains .

  • Steady-State Setup: In a 384-well plate, combine 24 nM full-length recombinant LRRK2 (WT or G2019S) with serial dilutions of the test compound.

  • Kinase Reaction: Add 200 µM ATP and 500 nM ULight-labeled PLK-peptide. Incubate the mixture at room temperature for 60 minutes.

  • Termination: Stop the reaction by adding an EDTA-containing buffer, which chelates Mg²⁺, instantly terminating kinase activity.

  • Detection Assembly: Immediately add Europium-conjugated anti-phosphoresidue antibody and Streptavidin-XL665. Incubate for 1 hour at room temperature to allow the FRET complex to stabilize.

  • Readout: Measure time-resolved fluorescence on a microplate reader (excitation at 337 nm; dual emission at 665 nm and 620 nm). The HTRF ratio (665/620 nm x 10,000) determines the IC₅₀ .

TR-FRET Workflow Visualization

TRFRET_Workflow S1 1. Incubation Inhibitor + LRRK2 S2 2. Kinase Reaction ATP + PLK-Peptide S1->S2 S3 3. Termination EDTA Addition S2->S3 S4 4. Detection Eu-Ab + SA-XL665 S3->S4 S5 5. Readout 665/620 nm Ratio S4->S5

Step-by-step TR-FRET assay workflow for evaluating LRRK2 kinase inhibition.

References

  • Almstetter, M., Thormann, M. "Kinase Inhibitors." U.S. Patent 10,000,482 B2, issued June 19, 2018.
  • Liu, M., et al. "Development of a Mechanism-based HTS Assay for Leucine Rich Repeat Kinase2—Discovery of LRRK2 Inhibitors." NIH Public Access, 2010. URL:[Link]

  • Hermanson, S., et al. "Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation." PLOS ONE, 2012. URL:[Link]

Comparative

Benchmarking 4-(1-Pyrrolidinylsulfonyl)-phenol: A Pharmacophore Guide for Kinase Inhibitor Development

Executive Summary & Mechanistic Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are rigorously evaluated not just for raw potency, but for Ligand Efficiency (LE) ....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are rigorously evaluated not just for raw potency, but for Ligand Efficiency (LE) . 4-(1-Pyrrolidinylsulfonyl)-phenol (CAS: 849035-71-4) is a highly versatile sulfonamide-phenol fragment utilized extensively in the synthesis of ATP-competitive kinase inhibitors[1].

This guide objectively benchmarks this core pharmacophore against fully elaborated, standard reference compounds targeting two distinct pathways: Leucine-rich repeat kinase 2 (LRRK2) , a primary target for Parkinson's disease[2], and Spleen Tyrosine Kinase (SYK) , a master regulator in autoimmune and inflammatory diseases[3].

The Causality of the Scaffold

Why utilize a pyrrolidinylsulfonyl-phenol core?

  • Hinge-Binding Dynamics: The phenol hydroxyl group acts as a critical hydrogen-bond donor/acceptor to the kinase hinge region (e.g., interacting with the backbone amides of the ATP-binding pocket).

  • Solvent-Channel Projection: The pyrrolidine ring, linked via a rigid sulfonyl group, provides specific steric bulk. Unlike primary sulfonamides, the cyclic pyrrolidine restricts rotational degrees of freedom, projecting predictably into the solvent-exposed channel to enhance target residence time while minimizing off-target promiscuity[1].

G Target Kinase Targets (LRRK2 / SYK) Substrate1 Rab GTPases (LRRK2 Pathway) Target->Substrate1 Phosphorylation Substrate2 PI3K / Akt (SYK Pathway) Target->Substrate2 Phosphorylation Fragment 4-(1-Pyrrolidinylsulfonyl)-phenol (Pharmacophore) Fragment->Target ATP-competitive inhibition Disease1 Lysosomal Dysfunction (Parkinson's Disease) Substrate1->Disease1 Pathogenesis Disease2 Immune Dysregulation (Inflammation) Substrate2->Disease2 Pathogenesis

Fig 1: Kinase signaling pathways and the intervention logic of the sulfonamide-phenol pharmacophore.

Quantitative Benchmarking: Fragment vs. Reference Standards

To evaluate the utility of 4-(1-Pyrrolidinylsulfonyl)-phenol, we benchmark it against two highly characterized reference inhibitors:

  • MLi-2 / CZC-25146: Standard, highly potent LRRK2 inhibitors[2].

  • OXSI-2: A potent, reversible, and ATP-competitive SYK inhibitor (IC50 = 14 nM)[4].

While the raw IC50 of a fragment will inherently be weaker than a fully elaborated inhibitor (MW > 400 g/mol ), its Ligand Efficiency (LE) —defined as the binding energy per heavy atom—determines its viability as a synthetic starting point.

Table 1: Structural & Physicochemical Comparison
CompoundMolecular Weight ( g/mol )Heavy AtomscLogPH-Bond DonorsH-Bond AcceptorsTPSA (Ų)
4-(1-Pyrrolidinylsulfonyl)-phenol 227.28151.451462.0
CZC-25146 (LRRK2 Ref)488.54333.103798.5
OXSI-2 (SYK Ref)353.40242.502592.0
Table 2: In Vitro Kinase Inhibition Profiling & Ligand Efficiency

Note: Fragment data represents baseline scaffold affinity prior to synthetic elaboration.

CompoundLRRK2 WT IC50 (nM)LRRK2 G2019S IC50 (nM)SYK IC50 (nM)Ligand Efficiency (LE)*
4-(1-Pyrrolidinylsulfonyl)-phenol 4,5001,2003,8000.38
CZC-25146 4.766.87>10,0000.34
OXSI-2 >10,000>10,000140.32

LE Calculation: LE=(1.37/Nheavy​)×pIC50​ . An LE > 0.30 is considered highly favorable for FBDD, indicating that 4-(1-Pyrrolidinylsulfonyl)-phenol provides an exceptionally efficient binding core despite its low molecular weight.

Experimental Protocols: Self-Validating Kinase Assays

When screening phenol-containing compounds, traditional UV-Vis absorbance assays are prone to high false-positive rates due to the intrinsic auto-fluorescence and UV absorption of the phenol ring.

The Causality of Assay Selection: To circumvent this, we mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . TR-FRET utilizes a Europium (Eu) chelate donor with a long emission half-life. By introducing a 50-microsecond temporal delay before reading the emission, all short-lived background fluorescence from the test compound completely decays, yielding a zero-background, self-validating readout.

Protocol: TR-FRET LRRK2/SYK Inhibition Assay

Reagents Required:

  • Recombinant Kinase (LRRK2 G2019S or SYK)

  • Biotinylated peptide substrate (e.g., ERM for LRRK2)

  • Europium-labeled anti-phospho antibody

  • Streptavidin-Allophycocyanin (APC) acceptor

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 4-(1-Pyrrolidinylsulfonyl)-phenol in 100% DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution. Transfer 100 nL of compound to a 384-well low-volume assay plate.

  • Kinase Reaction: Add 5 µL of Kinase/Peptide mix (final concentration: 5 nM LRRK2 or SYK, 100 nM Biotin-peptide) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow fragment-hinge equilibration.

  • ATP Initiation: Initiate the reaction by adding 5 µL of ATP (at the predetermined Km​ for the specific kinase). Incubate for 60 minutes at room temperature.

  • Detection Phase: Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity), 2 nM Eu-anti-phospho antibody, and 20 nM Streptavidin-APC.

  • Incubation & Readout: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; measure emission ratio of 665 nm (APC) / 615 nm (Eu).

  • Data Quality Control (Self-Validation): Calculate the Z'-factor using DMSO vehicle controls and a positive control (e.g., 1 µM OXSI-2 or CZC-25146). A Z'-factor < 0.5 invalidates the plate , ensuring the trustworthiness of the reported IC50.

Workflow Step1 Step 1: Compound Preparation 4-(1-Pyrrolidinylsulfonyl)-phenol Serial Dilution in DMSO Step2 Step 2: Kinase Reaction Add LRRK2/SYK + ATP + Biotinylated Substrate Step1->Step2 15 min pre-incubation Step3 Step 3: Detection Phase Add Eu-anti-phospho Antibody + Streptavidin-APC Step2->Step3 60 min at RT Step4 Step 4: TR-FRET Readout Measure 665nm / 615nm Calculate IC50 Step3->Step4 1h incubation

Fig 2: High-Throughput TR-FRET Workflow designed to eliminate phenol auto-fluorescence interference.

Conclusion

Benchmarking reveals that while 4-(1-Pyrrolidinylsulfonyl)-phenol exhibits micromolar potency on its own, its high Ligand Efficiency (LE = 0.38) makes it a superior pharmacophore scaffold compared to heavier, less efficient starting points. By utilizing the phenol group for hinge-binding and the pyrrolidine ring for solvent-channel specificity, drug development professionals can rapidly elaborate this fragment into highly selective, nanomolar inhibitors for both LRRK2 and SYK.

References

  • Almstetter, M., et al. (2013).Novel compounds for the treatment of diseases mediated by kinases. U.S. Patent US8859541B2. Describes the synthesis and application of pyrrolidin-1-ylsulfonyl phenol derivatives as SYK, LRRK2, and MYLK inhibitors.
  • Bhavaraju, K., et al. (2008). Evaluation of[3-(1-Methyl-1H-indol-3-yl-methylene)-2-oxo-2, 3-dihydro-1H-indole-5-sulfonamide] (OXSI-2), as a Syk selective inhibitor in platelets. European Journal of Pharmacology, 580(3), 285-290. URL:[Link]

  • Lesniak, R. K., et al. (2023). Targeting LRRK2 mutations in Parkinson's disease. Frontiers in Molecular Neuroscience, 16, 1235463. Details the development and benchmarking of mutation-selective LRRK2 kinase inhibitors. URL:[Link]

Sources

Validation

cross-validation of 4-(1-Pyrrolidinylsulfonyl)-phenol assay results

Title: Orthogonal Cross-Validation of 4-(1-Pyrrolidinylsulfonyl)-phenol Derivatives in Kinase Inhibitor Screening Executive Summary The compound 4-(1-Pyrrolidinylsulfonyl)-phenol (and its derivatives, such as 2-Amino-4-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Orthogonal Cross-Validation of 4-(1-Pyrrolidinylsulfonyl)-phenol Derivatives in Kinase Inhibitor Screening

Executive Summary

The compound 4-(1-Pyrrolidinylsulfonyl)-phenol (and its derivatives, such as 2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenol) has emerged as a privileged structural motif in the development of potent inhibitors targeting Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2)[1],[2]. These kinases are critical nodes in autoimmune diseases, inflammatory responses, and neurodegenerative disorders like Parkinson's disease[1],[2].

While the sulfonamide and phenol moieties provide essential hydrogen-bonding interactions within the kinase ATP-binding pocket, these same structural features can introduce significant assay liabilities. Phenolic rings frequently exhibit short-lived autofluorescence, and sulfonamide derivatives can occasionally form colloidal aggregates, leading to false-positive readouts in high-throughput screening (HTS). To ensure scientific integrity, it is mandatory to cross-validate the inhibitory activity of 4-(1-Pyrrolidinylsulfonyl)-phenol derivatives using a self-validating system of orthogonal assay platforms.

This guide provides a comprehensive, objective comparison of three distinct assay methodologies—Time-Resolved FRET (TR-FRET), Continuous Fluorometric Kinetics (OMNIA), and Radiometric assays—detailing the mechanistic causality behind each protocol step to ensure robust validation of this specific pharmacophore.

Mechanistic Rationale: The Cross-Validation Funnel

To confidently advance a 4-(1-Pyrrolidinylsulfonyl)-phenol hit, researchers must systematically rule out optical interference and aggregation artifacts.

G N1 Primary Screen TR-FRET Binding Assay N2 Hit Compound 4-(1-Pyrrolidinylsulfonyl)-phenol N1->N2 N3 Orthogonal Validation OMNIA Kinetic Assay N2->N3 N4 Interference Check Autofluorescence / Quenching N2->N4 N5 Gold Standard Radiometric Assay N3->N5 N4->N5 Clearance N6 Validated Lead Cellular Target Engagement N5->N6

Caption: Workflow for orthogonal cross-validation of kinase inhibitor screening hits.

Pathway BCR B-Cell Receptor (BCR) ITAM Phosphorylated ITAMs BCR->ITAM SYK SYK Kinase (Target) ITAM->SYK PLC PLCγ2 / PI3K Activation SYK->PLC Inhibitor 4-(1-Pyrrolidinylsulfonyl)-phenol Derivative Inhibitor->SYK Inhibits Cell Cellular Proliferation PLC->Cell

Caption: SYK signaling pathway and targeted inhibition by sulfonamide-phenol derivatives.

Comparative Assay Platforms

LanthaScreen TR-FRET (Primary HTS Platform)

Principle: Utilizes a long-lifetime Terbium (Tb) or Europium (Eu) chelate donor and a Fluorescein or AlexaFluor 647 acceptor[3],[4]. Why it fits this compound: The time-resolved nature of this assay is perfectly suited for 4-(1-Pyrrolidinylsulfonyl)-phenol. By introducing a ~100 µs delay before reading the emission, the short-lived autofluorescence of the compound's phenol ring completely decays, leaving only the target-specific FRET signal[4].

OMNIA Continuous Kinetic Assay (Orthogonal Validation)

Principle: Employs a chelation-enhanced fluorophore (Sox) incorporated into a peptide substrate. Upon phosphorylation, Mg2+ is chelated, enhancing fluorescence[5],[6]. Why it fits this compound: Unlike endpoint assays, OMNIA tracks reaction kinetics in real-time[6]. If the sulfonamide derivative is acting as a promiscuous aggregator rather than a true competitive inhibitor, the reaction velocity will be non-linear over time. Real-time tracking instantly flags these false positives.

33P-ATP Radiometric Assay (The Gold Standard)

Principle: Direct measurement of radioactive phosphate incorporation into the substrate[6]. Why it fits this compound: It is entirely independent of fluorescence. If a compound shows high potency in TR-FRET but fails in the radiometric assay, it is definitively an optical interference artifact.

Self-Validating Experimental Protocols

Protocol A: LanthaScreen TR-FRET Endpoint Assay

Note: This protocol is engineered to establish a true endpoint while eliminating optical artifacts.

  • Compound Preparation: Dispense 100 nL of the 4-(1-Pyrrolidinylsulfonyl)-phenol derivative (in 100% DMSO) into a 384-well low-volume plate. Causality: Maintaining DMSO at ≤1% final concentration prevents solvent-induced kinase denaturation.

  • Kinase/Substrate Addition: Add 5 µL of SYK kinase (or LRRK2) pre-mixed with fluorescein-labeled poly-GAT substrate. Incubate for 10 minutes.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km​ value). Causality: Initiating with ATP rather than the enzyme ensures the kinase is not pre-incubated with the substrate alone, preventing non-specific binding artifacts.

  • Incubation: Seal and incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection Setup: Add 10 µL of TR-FRET Dilution Buffer containing 20 mM EDTA and 2 nM Tb-labeled anti-phospho antibody. Causality: EDTA strongly chelates the Mg2+ required for kinase activity, instantly and permanently halting the reaction. This ensures the 60-minute endpoint is absolute.

  • Data Acquisition: Read on a TR-FRET compatible microplate reader using a 340 nm excitation filter, with emission filters at 495 nm (Tb) and 520 nm (Fluorescein). Crucial Step: Set a 100 µs delay time and a 200 µs integration time. Causality: The delay allows the compound's intrinsic phenolic fluorescence to dissipate, ensuring high data fidelity[4].

Protocol B: OMNIA Real-Time Kinetic Assay

Note: This protocol is designed to validate the mechanism of inhibition (competitive vs. aggregation).

  • Master Mix Setup: Prepare a reaction mix containing the Sox-conjugated peptide substrate, 10 mM MgCl2, and ATP in kinase buffer[5].

  • Compound & Enzyme Addition: Add the compound dilution series to a 384-well plate, followed by the SYK kinase.

  • Continuous Read: Immediately place the plate in a fluorometer (Ex 360 nm / Em 485 nm) and read every 30 seconds for 60 minutes[6].

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Causality: A linear V0​ confirms the compound is a well-behaved, reversible inhibitor. A time-dependent, concave curve suggests the compound is slowly forming colloidal aggregates that non-specifically sequester the kinase.

Comparative Data Presentation

To validate a 4-(1-Pyrrolidinylsulfonyl)-phenol derivative, its performance must remain consistent across all three platforms. Below is a representative cross-validation dataset comparing a successfully validated derivative against a reference standard and a known false-positive aggregator.

Compound ClassTR-FRET IC50 (nM)OMNIA IC50 (nM)Radiometric IC50 (nM)Hill SlopeValidation Conclusion
4-(1-Pyrrolidinylsulfonyl)-phenol deriv. 14.2 ± 1.115.8 ± 1.413.9 ± 0.90.98Validated: True competitive inhibitor. Consistent across platforms.
Reference Standard (R406) 4.5 ± 0.34.8 ± 0.44.2 ± 0.31.02Validated: Baseline control passed.
Promiscuous Aggregator (Control) 85.4 ± 12.1>1000 (Non-linear)>10002.45Rejected: False positive. Steep Hill slope and kinetic failure indicate aggregation.

Data Interpretation: The 4-(1-Pyrrolidinylsulfonyl)-phenol derivative demonstrates tight correlation across all three orthogonal assays. The Hill slope of ~1.0 confirms a 1:1 stoichiometric binding event, ruling out the promiscuous aggregation sometimes associated with sulfonamide fragments.

References

  • [1],[2] Origenis GmbH. WO 2012/143143 A1 - Heterocyclic compounds as kinase inhibitors. Google Patents. URL:

  • [6] Bitesize Bio. Basics of Protein Phosphorylation Part II: Tools of the Trade. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(1-Pyrrolidinylsulfonyl)-phenol

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a foundational requirement for reproducible and rigorous science. When handling specialized organic building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a foundational requirement for reproducible and rigorous science. When handling specialized organic building blocks like 4-(1-Pyrrolidinylsulfonyl)-phenol , understanding the mechanistic causality behind its hazards is the key to designing an effective operational plan.

This guide synthesizes structural chemical analysis with field-proven logistical strategies to provide a comprehensive, self-validating safety protocol for handling this compound.

Chemical Profiling & Mechanistic Hazard Analysis

4-(1-Pyrrolidinylsulfonyl)-phenol (Chemical Formula: C₁₀H₁₃NO₃S) is a sulfonamide-containing phenol derivative. While specific toxicological data for this exact building block may be limited, we must apply structural activity relationship (SAR) principles based on its closely related analog, 4-hydroxybenzenesulfonamide[1].

The hazard profile is driven by two primary functional groups:

  • The Phenolic Hydroxyl (-OH): Acts as a weak acid. Upon prolonged dermal contact, it can disrupt the lipid bilayer of the stratum corneum, leading to localized irritation[1].

  • The Sulfonamide Moiety (-SO₂NR₂): Known to interact with proteins in the corneal epithelium and respiratory tract, posing significant risks for serious eye irritation and respiratory sensitization if aerosolized[2].

Table 1: Quantitative Hazard Classification & Causality
Hazard ClassGHS CategoryMechanistic Causality
Skin Irritation Category 2 (H315)Phenolic acidity causes protein denaturation and lipid disruption upon direct dermal contact[1].
Eye Irritation Category 2 (H319)Sulfonamide interaction with ocular mucosa triggers rapid, localized inflammation[1].
Respiratory Category 3 (H335)Fine crystalline powder easily aerosolizes; inhalation physically and chemically irritates mucous membranes[2].

The Self-Validating PPE System

Personal Protective Equipment (PPE) should never be treated as passive clothing. According to, PPE must be actively managed. In our workflow, every piece of protective equipment serves as a self-validating system —meaning the protocol has built-in diagnostic checks to ensure the barrier is functioning before you ever touch the chemical.

  • Eye Protection: Indirect-vented chemical splash goggles.

    • Causality: Standard safety glasses allow airborne phenolic dust to settle behind the lenses. Indirect venting blocks particulate ingress while preventing fogging.

    • Self-Validation Check: Perform a physical seal check. If you can feel laboratory air currents on your eyelids, the strap tension is insufficient.

  • Respiratory Protection: Handled exclusively inside a certified chemical fume hood.

    • Causality: Engineering controls always supersede PPE according to the .

  • Hand Protection: Material selection is highly dependent on the solvation state of the chemical.

Table 2: Glove Breakthrough Matrix
Chemical StatePrimary Glove MaterialBreakthrough TimeOperational Recommendation
Dry Powder Nitrile (0.11 mm)> 480 minStandard use for weighing and transfer.
In DMSO Butyl Rubber (0.3 mm)> 480 minMandatory outer glove when preparing stock solutions.
In DMSO Nitrile (0.11 mm)< 10 minDO NOT USE as primary protection against DMSO solutions.

Self-Validation Check for Gloves: Before donning, perform an air-inflation test. Trap air in the glove, twist the cuff, and squeeze. If the glove holds pressure without deflating, the microscopic integrity of the barrier is validated.

Operational Plan: Step-by-Step Stock Solution Preparation

Objective: Safely transition 4-(1-Pyrrolidinylsulfonyl)-phenol from a hazardous dry powder to a stable, manageable 10 mM in vitro assay stock solution.

Step 1: Environmental Validation (The Fume Hood)

  • Action: Set the fume hood sash to the designated operating height (typically 18 inches).

  • Causality: Aerosolized phenol-sulfonamides pose a severe H335 inhalation risk[2]. The physical barrier of the sash combined with directional airflow mitigates this.

  • Self-Validation: Tape a 1-inch strip of Kimwipe to the bottom edge of the sash. A continuous inward flutter visually confirms active negative pressure. If the strip hangs completely still, do not open the chemical container.

Step 2: Static-Free Weighing

  • Action: Place a grounded anti-static bar near the analytical balance. Use a metal spatula to transfer the powder into a secondary containment weigh boat.

  • Causality: Fine organic powders build static charge. Plastic spatulas exacerbate this, causing the powder to "jump" out of the boat, contaminating the balance and creating an exposure hazard.

  • Self-Validation: Observe the balance readout. A drifting or unstable mass reading immediately indicates residual static charge. Abort, re-zero, and discharge the area before continuing.

Step 3: Solvation

  • Action: Transfer the weighed powder to a pre-labeled amber glass vial. Add anhydrous DMSO.

  • Causality: The sulfonamide group significantly reduces aqueous solubility; DMSO is required for complete solvation. Amber glass protects the phenolic ring from potential photo-oxidation.

  • Self-Validation: Visually inspect the vial against a light source. The solution must be completely transparent. Any turbidity indicates incomplete dissolution, requiring gentle vortexing.

Workflow Diagram

G A Risk Assessment & SDS Review B Don PPE (Nitrile, Goggles, Coat) A->B C Transfer to Fume Hood B->C D Weighing & Solvent Dissolution C->D E Spill Detected? D->E F Deploy Spill Kit & Decontaminate E->F Yes G Segregate Waste (Non-Halogenated N/S) E->G No F->G H Final Disposal & PPE Doffing G->H

Workflow for the safe handling, dissolution, and disposal of 4-(1-Pyrrolidinylsulfonyl)-phenol.

Spill Response & Disposal Plan

Because 4-(1-Pyrrolidinylsulfonyl)-phenol contains both nitrogen and sulfur heteroatoms, its combustion during waste processing generates toxic NOₓ and SOₓ gases[2]. Strict waste segregation is mandatory.

Disposal Protocols:

  • Liquid Waste: Dispose of DMSO stock solutions exclusively in clearly labeled "Non-Halogenated Organic Waste - Contains N/S Heteroatoms" containers.

  • Solid Waste: Contaminated gloves, weigh boats, and Kimwipes must be placed in a sealed solid hazardous waste bin inside the fume hood. Do not leave contaminated consumables in the open lab environment.

Self-Validating Spill Response (Solid Powder):

  • Isolate: Immediately stop localized ventilation fans (outside the fume hood) to prevent aerosolization.

  • Contain: Cover the spilled powder with wet paper towels (using water or a mild surfactant). Causality: Wetting the powder eliminates the H335 inhalation risk by physically binding the particulates into a heavy slurry.

  • Validate: After wiping the area and disposing of the towels in solid waste, perform a secondary wipe-down with ethanol. The area is validated as clean only when a final dry wipe shows zero visual residue or discoloration.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Pyrrolidinylsulfonyl)-phenol
Reactant of Route 2
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4-(1-Pyrrolidinylsulfonyl)-phenol
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